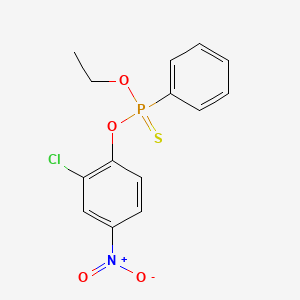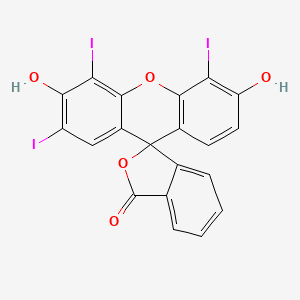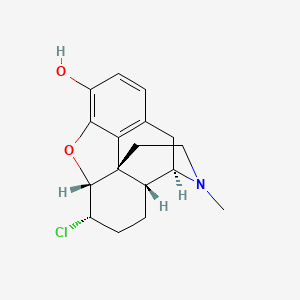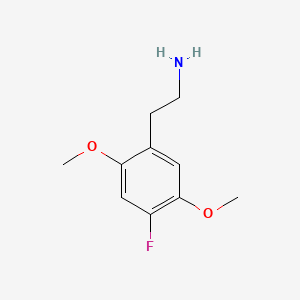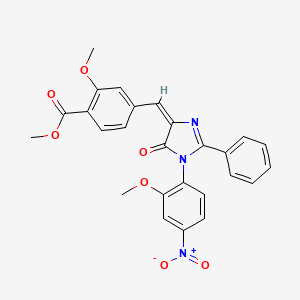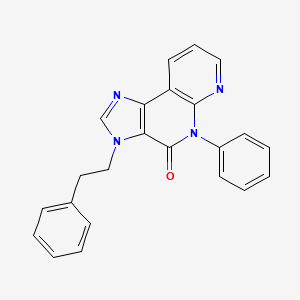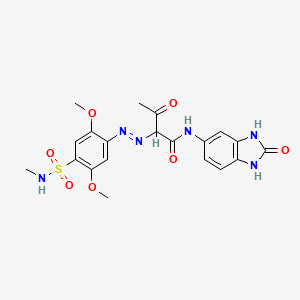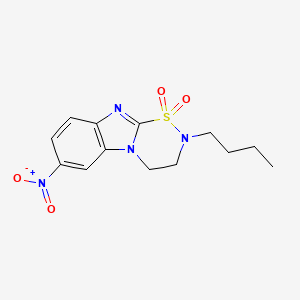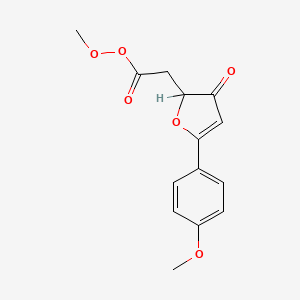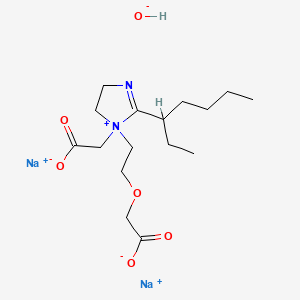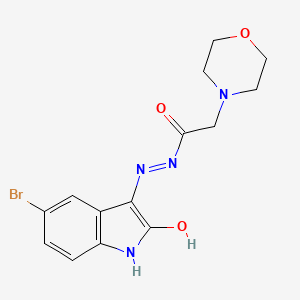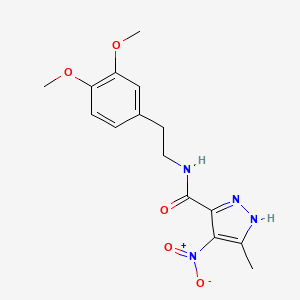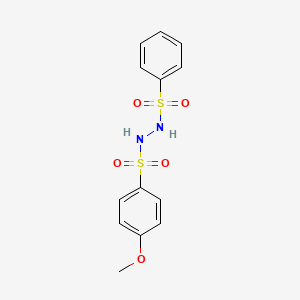
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of methoxy, phenylsulfonyl, and benzenesulfonic acid hydrazide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by hydrolysis of the resulting ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using concentrated sulfuric acid, followed by purification and isolation of the desired product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and substituted aromatic compounds .
Scientific Research Applications
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the methoxy and hydrazide groups.
4-Methylbenzenesulfonic acid: Another related compound with a methyl group instead of a methoxy group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62646-37-1 |
|---|---|
Molecular Formula |
C13H14N2O5S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-4-methoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-7-9-13(10-8-11)22(18,19)15-14-21(16,17)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
InChI Key |
AABRBTYEOGHULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


